molecular formula C17H16N2S B2706424 2-(methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole CAS No. 1206985-92-3

2-(methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole

Cat. No.: B2706424
CAS No.: 1206985-92-3
M. Wt: 280.39
InChI Key: QNFABBBNKAYIOG-UHFFFAOYSA-N
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Description

2-(Methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole is a functionalized imidazole derivative of high interest in scientific research and development, particularly within the field of medicinal chemistry. This compound features a core 1,5-disubstituted 1H-imidazole scaffold, a structure frequently explored for its potential biological activities. The molecule is characterized by a phenyl group at the 1-position and a p-tolyl (4-methylphenyl) group at the 5-position, which influences its steric and electronic properties. The 2-(methylthio) moiety is a key functional group that can serve as a versatile synthetic handle for further chemical modifications, enabling structure-activity relationship (SAR) studies. As a research chemical, its primary value lies in its use as a key intermediate or building block in the synthesis of more complex molecules. Compounds with analogous structures, such as those with variations in the N-1 aryl group or the 5-aryl substituent, are investigated for various pharmacological applications, though the specific biological profile of this compound requires further empirical study . Researchers utilize this and similar imidazole-based scaffolds in developing novel inhibitors and probes for biological targets. Intended Use & Handling: This product is provided strictly "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment, consulting its Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

5-(4-methylphenyl)-2-methylsulfanyl-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-13-8-10-14(11-9-13)16-12-18-17(20-2)19(16)15-6-4-3-5-7-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFABBBNKAYIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-2-(methylthio)ethanone with p-tolylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and p-tolyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nitrated imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.

  • Antimicrobial Activity : Studies indicate that imidazole derivatives exhibit significant antimicrobial properties. For instance, 2-(methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole demonstrated efficacy against various bacterial strains, suggesting its potential as a new antibiotic amidst rising drug resistance.
  • Anticancer Properties : Research has shown that this compound can induce cytotoxic effects on cancer cell lines. In vitro studies revealed that it exhibits selective toxicity towards cancer cells while maintaining high viability in normal cells at lower concentrations . The mechanism of action may involve the inhibition of specific enzymes or receptors associated with cancer proliferation.

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various modifications that can lead to the creation of novel compounds with enhanced biological activities.

  • Synthesis Pathways : The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring through condensation reactions and subsequent functional group modifications .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against pathogenic microbes. The results indicated that this compound exhibited significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

MicrobeMIC (µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus31.25Ofloxacin62.5
Escherichia coli31.25Cefepime62.5

Case Study 2: Anticancer Activity

In vitro assessments on human cancer cell lines demonstrated that this compound exhibits dose-dependent cytotoxicity. The compound was particularly effective against breast cancer cell lines, with IC50 values indicating potent antiproliferative effects .

Cell LineIC50 (µg/mL)
MCF-7 (Breast Cancer)39
HCT-116 (Colon Cancer)45

Mechanism of Action

The mechanism of action of 2-(methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The methylthio group at position 2 in the target compound directly modifies the imidazole ring’s electron density, enhancing nucleophilicity compared to derivatives with sulfur on pendant aryl groups (e.g., 1-benzyl-5-(4-(methylthio)phenyl)-...). This may increase reactivity in electrophilic substitution or metal coordination .

Biological Activity :

  • Sulfur-containing derivatives like 5a-5 exhibit strong antifungal activity, attributed to the methylthio group’s ability to disrupt fungal cell membranes or inhibit enzymes via thiol interactions . The target compound’s methylthio group at position 2 may confer similar bioactivity, though empirical validation is needed.

Synthetic Yields and Physical States :

  • Derivatives with bulky substituents (e.g., p-tolyl) often form solids (e.g., 2.2f: pale yellow solid), while methylthio on flexible chains (e.g., 5a-5) yields crystalline solids. The target compound’s physical state is unreported but likely solid based on structural analogy .

Pharmacological and Material Relevance

  • Antifungal Potential: The methylthio group’s role in enhancing antifungal activity (as in 5a-5) suggests the target compound could be optimized for topical or systemic antifungal applications .

Biological Activity

2-(Methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Its unique structure, which includes a methylthio group and phenyl and p-tolyl substituents, suggests potential for various biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered aromatic imidazole ring with two nitrogen atoms at non-adjacent positions. The presence of the methylthio group enhances its chemical reactivity, allowing for various interactions with biological targets.

Component Description
Chemical Formula C16H16N2S
Molecular Weight 284.37 g/mol
Functional Groups Imidazole ring, methylthio group, phenyl and p-tolyl groups

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. Its imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity and disrupting microbial functions.
  • Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction. It has shown effectiveness against several cancer cell lines, suggesting its potential as a therapeutic agent .

Antimicrobial Activity

Research has demonstrated that derivatives of imidazoles, including this compound, exhibit significant antibacterial activities against both Gram-positive and Gram-negative bacteria. The presence of the methylthio group may enhance these activities by influencing interactions with biological membranes or enzymes.

Anticancer Activity

In vitro studies have evaluated the anticancer properties of this compound against various cancer cell lines. Notably:

  • Cell Lines Tested : MCF7 (breast cancer), NCI-H460 (lung cancer), HeLa (cervical cancer).
  • IC50 Values : The compound demonstrated varying degrees of cytotoxicity across different cell lines, with IC50 values indicating effective inhibition of cell growth.
Cell Line IC50 Value (µM) Effectiveness
MCF73.79Moderate cytotoxicity
NCI-H46012.50Significant inhibition
HeLa42.30Lower efficacy compared to others

Case Studies

Several studies have highlighted the biological activity of related compounds within the imidazole family:

  • Study on Antimicrobial Properties : A study investigated the effects of various imidazole derivatives on bacterial strains, showing that compounds similar to this compound had potent antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli.
  • Anticancer Screening : Another study focused on synthesizing novel imidazole derivatives and testing their anticancer activity against a panel of human cancer cell lines. The results indicated that specific substitutions on the imidazole ring could enhance antiproliferative effects significantly .

Q & A

Q. Table 1: Key Synthetic Routes and Yields

MethodConditionsYield (%)Purity (%)Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C5795
Acid-Catalyzed CyclizationHCl, EtOH, reflux8898

Q. Table 2: Spectroscopic Data for Structural Validation

TechniqueKey Peaks/DataReference
¹H NMR (DMSO-d₆)δ 2.42 (s, SCH₃), δ 7.32–7.17 (aryl)
IR (KBr)1586 cm⁻¹ (C=N), 1463 cm⁻¹ (C-S)
HRMS[M+H]⁺ = 307.1024 (calc. 307.1019)

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